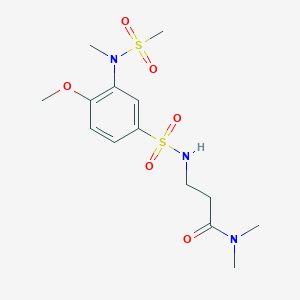

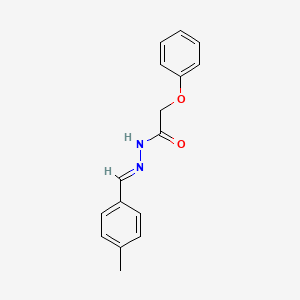

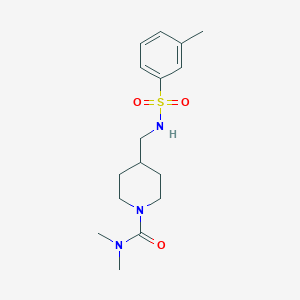

![molecular formula C20H16ClN5O2S B2660921 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 573931-99-4](/img/structure/B2660921.png)

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck (IC 50 = 4 nM), p59 fyn T (IC 50 = 5 nM), Hck (IC 50 = 5 nM), and Src (IC 50 = 100 nM) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield was 88%, and the compound was crystallized from ethyl acetate–methanol (1:1) . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR and NMR . For example, the IR spectrum shows peaks at 3302 cm^-1 (NH), 2210 cm^-1 (C≡N), and 1662 cm^-1 (C=O) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition, cyclization, and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the melting point is 265–266 °C . The 1H NMR spectrum shows peaks at 3.39–3.41 ppm (m, 4H, CH 2), 3.89–3.91 ppm (m, 4H, CH 2), 6.81–8.03 ppm (m, 14H, ArH), 8.47 ppm (s, 1H, =CH), and 10.52 ppm (s, 1H, NH, D2O exchangeable) .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

This compound has been studied for its anti-inflammatory properties . In particular, derivatives of this compound have shown good anti-inflammatory activity, comparable to that of indomethacin, a commonly used non-steroidal anti-inflammatory drug . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Minimal Ulcerogenic Effects

In addition to its anti-inflammatory activity, this compound has minimal ulcerogenic effects . This is significant because many anti-inflammatory drugs can cause ulcers as a side effect. Therefore, this compound could potentially be used to develop safer anti-inflammatory drugs .

Antifungal Activity

This compound has also been studied for its antifungal properties . In particular, one derivative of this compound showed remarkable antifungal activity against Sclerotinia sclerotiorum, a plant pathogenic fungus . This suggests that this compound could be used to develop new antifungal agents .

Protective Activity

The same derivative that showed antifungal activity also demonstrated significant protective activity against S. sclerotiorum . This means that it could potentially be used to protect crops from this harmful fungus .

Low Toxicity

The compound has been found to have low toxicity . This is important because it means that it could potentially be used safely in various applications, such as in the development of new drugs or pesticides .

High Efficiency

The compound has been found to be highly efficient in its antifungal activity . This means that it could potentially be used in small quantities to achieve the desired effect, which could make it a cost-effective option for various applications .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2S/c1-28-16-8-4-14(5-9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEBGRJPQWCXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

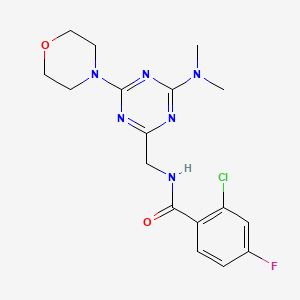

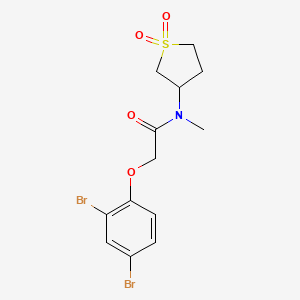

![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2660838.png)

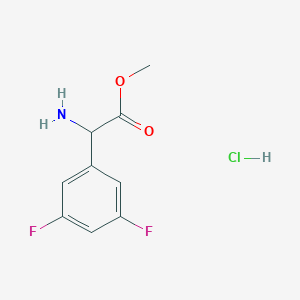

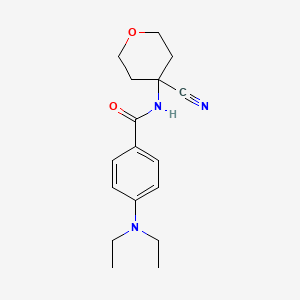

![3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2660842.png)

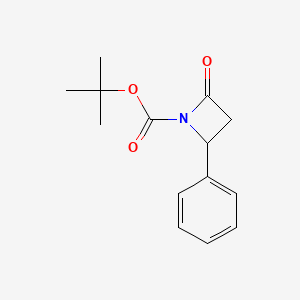

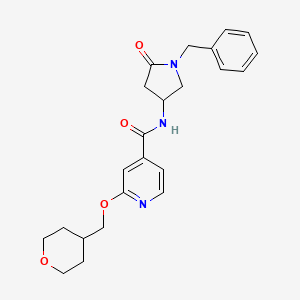

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone](/img/structure/B2660852.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660855.png)

![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)